N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide typically involves multiple steps. One common method includes the initial formation of the dibenzo[c,e]azepine core, followed by functionalization to introduce the acetamide group. The reaction conditions often involve the use of catalysts such as iron or ruthenium, and reagents like formic acid and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[c,e]azepine Derivatives: Compounds with similar core structures but different functional groups.
Phenylacetamide Derivatives: Compounds with variations in the aromatic ring or acetamide group.
Uniqueness
N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-11-12-17(13-16(15)2)25-22(27)14-26-23(28)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(26)29/h3-13H,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQCUOCPULLZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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